![molecular formula C10H14O B2871531 (2R)-1-phenylbutan-2-ol CAS No. 29393-19-9](/img/structure/B2871531.png)
(2R)-1-phenylbutan-2-ol
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Overview
Description
(2R)-1-phenylbutan-2-ol is a chiral alcohol commonly used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid with a sweet, floral odor and is often referred to as α-phenyl-2-butanol or α-phenylbutan-2-ol. Its molecular formula is C10H14O, and its molecular weight is 150.22 g/mol.
Scientific Research Applications
Dynamic Properties in Glass-Forming Alcohols
(2R)-1-phenylbutan-2-ol has been studied for its dynamic properties in the context of glass-forming alcohols. Research by Carignani et al. (2021) used 1H field-cycling NMR relaxometry to investigate the dynamics of three glass-forming alcohols, including 2-phenylbutan-1-ol, focusing on translational diffusion and molecular rotations. The study revealed the formation of hydrogen bonded networks, indicating that 2-phenylbutan-1-ol forms strong hydrogen bonds, which are crucial for understanding its behavior in various applications, such as solvent interactions and material properties (Carignani et al., 2021).
Chemical Reactions and Mechanisms
The compound has been the subject of studies focusing on its chemical reactions and mechanisms. For instance, Casy and Ison (1969) investigated the acid-catalyzed elimination of a derivative of 2-phenylbutan-2-ol, providing insights into magnetic non-equivalence in tertiary butyl groups and contributing to our understanding of stereochemistry and reaction mechanisms in organic synthesis (Casy & Ison, 1969).
Mechanism of Action
Target of Action
The primary target of (2R)-1-phenylbutan-2-ol, also known as (2R,6R)-hydroxynorketamine (HNK), is the NMDA receptor on GABAergic interneurons . This receptor plays a crucial role in synaptic plasticity and memory function.
Mode of Action
(2R)-1-phenylbutan-2-ol acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . (2r)-1-phenylbutan-2-ol also seems to reduce rapid glutamate release at some synapses .
Biochemical Pathways
The compound’s action affects the glutamatergic system , leading to changes in glutamate release . It reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts (2R)-1-phenylbutan-2-ol’s effect on glutamate release and presynaptic activity .
Pharmacokinetics
It’s known that its parent compound, ketamine, has a rapid onset and short duration of action, suggesting that (2r)-1-phenylbutan-2-ol may have similar pharmacokinetic properties .
Result of Action
The molecular and cellular effects of (2R)-1-phenylbutan-2-ol’s action include a decrease in presynaptic activity and glutamate release . This leads to changes in neuronal signaling, which may contribute to its rapid antidepressant action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R)-1-phenylbutan-2-ol. For instance, epigenetic changes, which can be influenced by environmental factors, can affect how the body responds to the compound . .
properties
IUPAC Name |
(2R)-1-phenylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPJHVGLFETDG-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-phenylbutan-2-ol |
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